

Spectroscopic Data of (1-oxophthalazin-2(1H)-yl)acetic acid: A Technical Guide

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Compound of Interest

Compound Name: (1-oxophthalazin-2(1H)-yl)acetic acid

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This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for **(1-oxophthalazin-2(1H)-yl)acetic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development.^{[1][2][3]} This document is intended for researchers, scientists, and professionals in the field who require a comprehensive understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

(1-oxophthalazin-2(1H)-yl)acetic acid belongs to the phthalazinone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.^{[1][3]} The structural characterization of such molecules is a critical step in drug discovery and development, ensuring purity, confirming identity, and providing insights into their chemical properties. This guide synthesizes predictive data based on the analysis of closely related analogs and foundational spectroscopic principles to offer a robust reference for the spectroscopic signature of this compound.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. **(1-oxophthalazin-2(1H)-yl)acetic acid** consists of a bicyclic phthalazinone core N-substituted with an acetic acid moiety.

Caption: Molecular structure of **(1-oxophthalazin-2(1H)-yl)acetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **(1-oxophthalazin-2(1H)-yl)acetic acid** is expected to show distinct signals for the aromatic protons of the phthalazinone ring and the methylene protons of the acetic acid side chain. The acidic proton of the carboxylic acid may be observed as a broad singlet, or it may undergo exchange with residual water in the solvent, leading to its disappearance.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality
~13.0	Broad s	1H	-COOH	The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet.
~8.30	dd	1H	Ar-H	This proton is ortho to the carbonyl group and is therefore expected to be the most deshielded of the aromatic protons.
~7.95-7.80	m	3H	Ar-H	The remaining aromatic protons will appear as a complex multiplet in this region.
~5.00	s	2H	-CH ₂ -	The methylene protons are adjacent to a nitrogen atom and a carbonyl group, resulting in a downfield chemical shift.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(1-oxophthalazin-2(1H)-yl)acetic acid** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is

recommended due to the good solubility of many carboxylic acids and to allow for the observation of the acidic proton.

- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Obtain a standard one-dimensional proton spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of two carbonyl groups and several aromatic carbons will be evident.

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment	Causality
~170.0	-COOH	The carbonyl carbon of the carboxylic acid is highly deshielded.
~160.0	C=O (amide)	The amide carbonyl carbon is also significantly deshielded.
~145.0	Ar-C	Quaternary aromatic carbon.
~135.0-125.0	Ar-CH	Aromatic methine carbons will appear in this range.
~120.0	Ar-C	Quaternary aromatic carbon.
~50.0	-CH ₂ -	The methylene carbon is deshielded by the adjacent nitrogen and carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Causality
3300-2500	Broad	O-H stretch	The broadness is due to hydrogen bonding of the carboxylic acid.
~1720	Strong	C=O stretch (acid)	The carbonyl of the carboxylic acid typically absorbs at a higher frequency.
~1660	Strong	C=O stretch (amide)	The amide carbonyl stretch is a strong, characteristic absorption.
~1600, ~1480	Medium	C=C stretch	Aromatic ring stretching vibrations.
~1250	Medium	C-O stretch	Stretching vibration of the carboxylic acid C-O bond.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

- **Sample Preparation:** Grind a small amount (1-2 mg) of **(1-oxophthalazin-2(1H)-yl)acetic acid** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **(1-oxophthalazin-2(1H)-yl)acetic acid**, electrospray ionization (ESI) is a suitable technique.

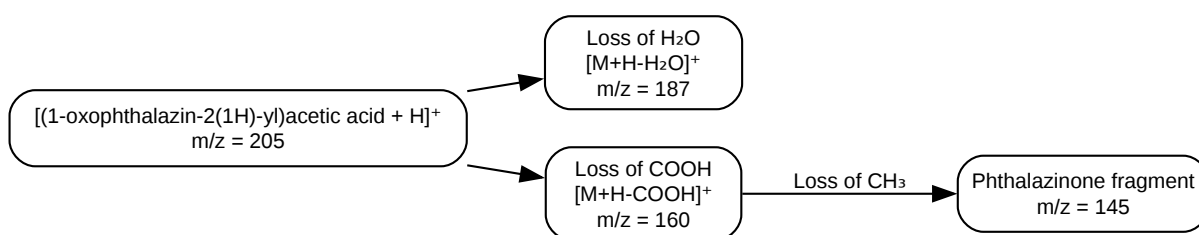
Predicted Mass Spectrometry Data (ESI-MS)

m/z	Adduct
205.0608	$[M+H]^+$
227.0427	$[M+Na]^+$
203.0462	$[M-H]^-$

Data predicted from PubChem CID 977525.[4]

Proposed Fragmentation Pathway

A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO_2 .



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Caption: Proposed ESI-MS fragmentation pathway.

Experimental Protocol: ESI-MS

- **Sample Preparation:** Prepare a dilute solution of **(1-oxophthalazin-2(1H)-yl)acetic acid** in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation for positive ion mode, or ammonia for negative ion mode.
- **Instrumentation:** Introduce the sample solution into an electrospray ionization mass spectrometer.
- **Data Acquisition:** Acquire the mass spectrum in either positive or negative ion mode.
- **Data Analysis:** Identify the molecular ion peak and any characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide, including predicted ^1H NMR, ^{13}C NMR, IR, and MS spectra, provide a comprehensive analytical profile for **(1-oxophthalazin-2(1H)-yl)acetic acid**. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data.

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